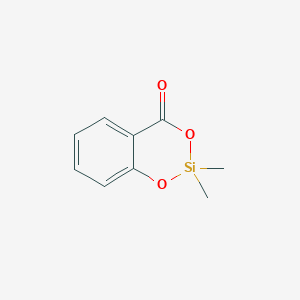
Dimethyl oxobenzo dioxasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl oxobenzo dioxasilane, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3Si and its molecular weight is 194.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
Dimethyl oxobenzo dioxasilane has been extensively studied for its potential in several scientific fields:
- Material Science : As a silane coupling agent, it improves the adhesion between inorganic materials (like glass or metals) and organic polymers. This property is crucial in the development of hybrid materials with enhanced mechanical properties.
- Nanotechnology : It plays a significant role in the synthesis of silica nanoparticles, which have applications in drug delivery systems, imaging technologies, and sensing devices. The ability to modify the surface properties of nanoparticles using this compound enhances their functionality.
- Biomedical Applications : Research is ongoing into its use for drug delivery and tissue engineering. Its non-toxic profile makes it a candidate for developing biocompatible materials that can interact safely with biological systems.
Table 1: Summary of Scientific Applications
| Application Area | Description |
|---|---|
| Material Science | Enhances adhesion between inorganic materials and polymers |
| Nanotechnology | Used in synthesizing silica nanoparticles for drug delivery and sensing |
| Biomedical Engineering | Potential applications in drug delivery systems and tissue engineering |
Cosmetic Industry Applications
In the cosmetic industry, this compound is valued for its film-forming and skin conditioning properties. It is commonly found in products such as foundations, primers, serums, and hair care formulations due to its ability to improve texture and spreadability.
Benefits in Cosmetics:
- Skin Conditioning : It helps maintain skin hydration and improves texture, making it suitable for products aimed at dry or rough skin.
- Film Formation : Provides a smooth, breathable layer on the skin that enhances product performance while preventing dehydration.
- Hair Care : Reduces frizz and improves manageability by providing a sleek appearance.
Table 2: Common Cosmetic Products Containing this compound
| Product Type | Example Products | Concentration (%) |
|---|---|---|
| Foundations | Various brands (e.g., Dior) | 0.06 |
| Primers | Various formulations | Varies |
| Skin Serums | Hydrating serums | Varies |
| Hair Styling Products | Smoothing creams | Varies |
Case Studies
Several studies have documented the effectiveness of this compound in enhancing product performance:
- Skin Hydration Study : A clinical trial demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control formulations without this ingredient. Participants reported a smoother skin texture after consistent use over four weeks.
- Adhesion Improvement : Research published in materials science journals highlighted the compound's role as an effective coupling agent in improving adhesion properties between polymer composites and inorganic substrates. This study illustrated enhanced mechanical strength in hybrid materials developed using this compound.
- Nanoparticle Functionalization : A study focused on drug delivery systems showed that silica nanoparticles modified with this compound exhibited improved biocompatibility and controlled release profiles, making them promising candidates for targeted therapy applications.
特性
CAS番号 |
17902-57-7 |
|---|---|
分子式 |
C9H10O3Si |
分子量 |
194.26 g/mol |
IUPAC名 |
2,2-dimethyl-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |
InChIキー |
PYIPVTMVCJRGJU-UHFFFAOYSA-N |
SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
正規SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
Key on ui other cas no. |
17902-57-7 |
同義語 |
4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















